![molecular formula C17H16N4O2S B6102315 2-{[(5-ALLYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-4-QUINAZOLINOL](/img/structure/B6102315.png)
2-{[(5-ALLYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-4-QUINAZOLINOL
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Overview
Description
2-{[(5-ALLYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-4-QUINAZOLINOL is a complex organic compound that features a quinazolinol core structure with a pyrimidinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(5-ALLYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-4-QUINAZOLINOL typically involves multi-step organic reactions. One common approach is to start with the quinazolinol core and introduce the pyrimidinyl substituent through a series of nucleophilic substitution reactions. The allyl group can be introduced via allylation reactions, and the hydroxyl and methyl groups are typically added through selective functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction environment, as well as using catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyrimidinyl ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(5-ALLYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-4-QUINAZOLINOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(5-ALLYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-4-QUINAZOLINOL involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
- 2-{[(5-BUTYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-4-QUINAZOLINOL
- 2-{[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-4-QUINAZOLINOL
Comparison: Compared to its similar compounds, 2-{[(5-ALLYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-4-QUINAZOLINOL is unique due to the presence of the allyl group, which can confer different reactivity and biological activity. The allyl group may enhance the compound’s ability to interact with certain enzymes or receptors, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-[(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-3-6-11-10(2)18-17(21-15(11)22)24-9-14-19-13-8-5-4-7-12(13)16(23)20-14/h3-5,7-8H,1,6,9H2,2H3,(H,18,21,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAOBIASXRKCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=NC3=CC=CC=C3C(=O)N2)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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